molecular formula C13H19NO2S B13336219 Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B13336219
M. Wt: 253.36 g/mol
InChI Key: RRYLOCJDJWLGBE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multicomponent reactions. One common method involves the reaction of ethyl isothiocyanate with an amino-ester precursor, leading to cyclization and formation of the desired thiophene derivative . Another approach includes the acylation of the amino-ester with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et3N), followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions and cyclization processes, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH or K2CO3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function . The compound’s ability to form hydrogen bonds and interact with various enzymes and receptors contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C13H19NO2S/c1-4-16-13(15)10-9-6-7(2)5-8(3)11(9)17-12(10)14/h7-8H,4-6,14H2,1-3H3

InChI Key

RRYLOCJDJWLGBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(CC2C)C)N

Origin of Product

United States

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